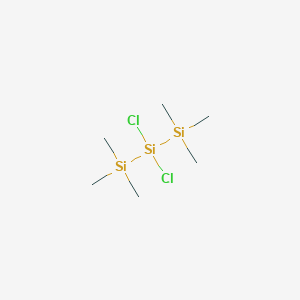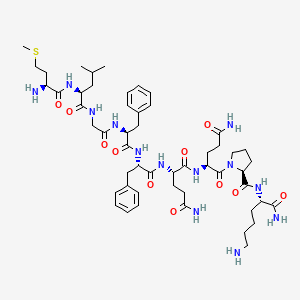
2,2-Dichloro-1,1,1,3,3,3-hexamethyltrisilane
Vue d'ensemble
Description
“1,3-Dichloro-1,1,2,2,3,3-hexamethyltrisilane” is a synthetic chemical compound . It has a molecular formula of CHClSi, an average mass of 245.370 Da, and a monoisotopic mass of 244.009338 Da .
Molecular Structure Analysis
The molecular structure of “1,3-Dichloro-1,1,2,2,3,3-hexamethyltrisilane” consists of carbon ©, hydrogen (H), chlorine (Cl), and silicon (Si) atoms .Applications De Recherche Scientifique
Synthesis and Structural Analysis
2,2-Dichloro-1,1,1,3,3,3-hexamethyltrisilane is used in synthesizing compounds with silicon-silicon double bonds. An example is tetramesityldisilene, which is a stable compound formed through irradiation of hexamethyltrisilane derivatives and can undergo addition reactions similar to carbon olefins (West, Fink, & Michl, 1981).
This compound is involved in the study of molecular structures and dynamic behavior, as demonstrated by the investigation of 2,2‐dimesityl‐1,1,1,3,3,3‐hexamethyltrisilane using NMR and density functional theory (Winchester & Seymour, 2020).
Chemical Properties and Reactions
The compound serves as a precursor in the synthesis of novel polyfunctional disilazanes. This includes reactions with dichlorohydrogenosilane leading to various functionalized disilazanes, which are of interest for their chemical properties and potential applications (Bacqué et al., 1994).
Studies on the interaction in ground and excited states of silicon compounds have been conducted using derivatives of hexamethyltrisilane, such as in the case of di-1-pyrenyl-substituted oligosilanes (Declercq et al., 1993).
Material Science and Polymer Research
- In material science, derivatives of hexamethyltrisilane are used to study the structure and properties of hybrid xerogels. These studies involve investigating how the organic molecule is bonded to a silica framework, which is crucial for applications in material science (Arenas et al., 2006).
Catalysis and Organic Synthesis
- Hexamethyltrisilane derivatives are also significant in the field of catalysis and organic synthesis. For instance, hexamethyl disilazane, a related compound, has been used as a catalyst and modifier in various organic synthesis processes (Zeng, 2012).
Propriétés
IUPAC Name |
dichloro-bis(trimethylsilyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18Cl2Si3/c1-9(2,3)11(7,8)10(4,5)6/h1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCRIQUCROAGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510576 | |
| Record name | 2,2-Dichloro-1,1,1,3,3,3-hexamethyltrisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5181-42-0 | |
| Record name | 2,2-Dichloro-1,1,1,3,3,3-hexamethyltrisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene](/img/structure/B3053116.png)


![4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B3053121.png)



